7-Methylnaphthalen-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

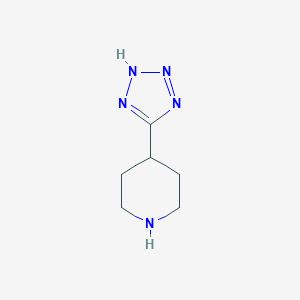

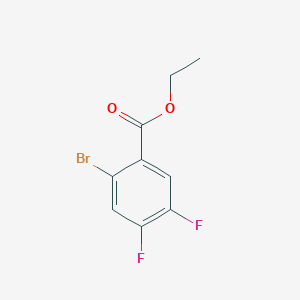

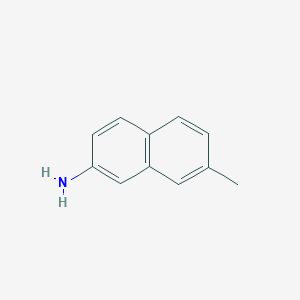

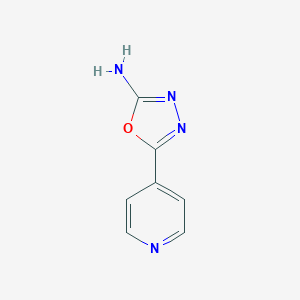

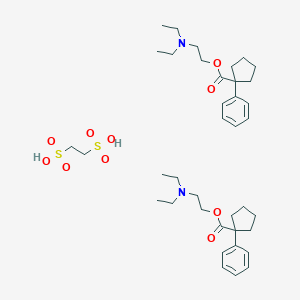

7-Methylnaphthalen-2-amine is a chemical compound with the molecular formula C11H11N . It is also known by other names such as N-methylnaphthalen-2-amine, N-methyl-N-2-naphthylamine, and 2-Naphthalenamine .

Synthesis Analysis

While specific synthesis methods for 7-Methylnaphthalen-2-amine were not found, amines in general can be synthesized through various methods. For instance, primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Molecular Structure Analysis

The molecular structure of 7-Methylnaphthalen-2-amine consists of a naphthalene ring with a methylamine group attached to the 2-position . The exact mass of the molecule is 157.089149355 g/mol .Chemical Reactions Analysis

Amines, including 7-Methylnaphthalen-2-amine, can undergo a variety of chemical reactions. For example, they can be alkylated by reaction with a primary alkyl halide . They can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Physical And Chemical Properties Analysis

7-Methylnaphthalen-2-amine has a molecular weight of 157.21 g/mol . Other computed properties include a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 1 .科学的研究の応用

Catalytic Coupling Reactions

One significant application of 7-Methylnaphthalen-2-amine derivatives in scientific research is in catalytic coupling reactions. For example, derivatives like (2S,4R)-4-Hydroxy-N-(2-methylnaphthalen-1-yl)pyrrolidine-2-carboxamide (HMNPC) have been found to be powerful ligands for Cu-catalyzed coupling of (hetero)aryl halides with sulfinic acid salts. This process allows for the efficient production of pharmaceutically important (hetero)aryl methylsulfones, highlighting the compound's utility in facilitating metal-catalyzed coupling reactions that yield compounds of pharmaceutical relevance in good to excellent yields (Ma et al., 2017).

Alkylation in Green Chemistry

7-Methylnaphthalen-2-amine has also been utilized in green chemistry applications, particularly in the Friedel–Crafts alkylation of 2-methylnaphthalene with long-chain alkenes using environmentally friendly catalysts. This process has been explored in ethyl-containing amine chloroaluminate ionic liquids modified with HCl, demonstrating an eco-friendly approach to chemical synthesis that achieves excellent conversion and selectivity while allowing for easy isolation of products. This research underscores the potential of 7-Methylnaphthalen-2-amine derivatives in promoting sustainable chemical processes (Zhao et al., 2004).

Advanced Material Synthesis

Another application area is the synthesis of advanced materials. For instance, the methylation of 2-methylnaphthalene for the production of 2,6-dimethylnaphthalene, a key precursor for polyethylenenaphthalate, an advanced polymer material, has been extensively studied. Research utilizing shape-selective methylation over H-ZSM-5 Zeolite and computational studies highlight the industrial importance of such reactions. These studies provide insights into the reaction mechanisms and favorability of producing desired products, which are crucial for the development of new materials (Nie et al., 2012).

Novelty in Organic Synthesis

The compound has been investigated for its role in the oxidative coupling of 2-aminonaphthalene homologues. This process has been found to exhibit a complex reaction pattern leading to the formation of various compounds, including carbazoles, through Cu(II)-mediated reactions. Such reactions demonstrate the versatility and reactivity of 7-Methylnaphthalen-2-amine derivatives in organic synthesis, offering pathways to a range of structurally diverse and potentially valuable organic compounds (Vyskocil et al., 2001).

Safety And Hazards

While specific safety and hazard information for 7-Methylnaphthalen-2-amine was not found, aromatic amines in general can pose significant health risks. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper handling and disposal protocols must be followed to minimize their impact on human health and the environment .

将来の方向性

While specific future directions for 7-Methylnaphthalen-2-amine were not found, research into the properties and potential applications of amines is ongoing. For example, the trace amine-associated receptor 1 (TAAR-1) is being investigated as a target for the development of new antipsychotics . This suggests that amines, including 7-Methylnaphthalen-2-amine, could have potential future applications in the field of medicine.

特性

IUPAC Name |

7-methylnaphthalen-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-2-3-9-4-5-11(12)7-10(9)6-8/h2-7H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSYKWSBPNFANJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629310 |

Source

|

| Record name | 7-Methylnaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methylnaphthalen-2-amine | |

CAS RN |

116530-25-7 |

Source

|

| Record name | 7-Methylnaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Indol-4-ol, 5-[(dimethylamino)methyl]-](/img/structure/B175713.png)